molecular formula C18H18ClFN2O3 B2812295 N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide CAS No. 2034616-50-5

N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

Cat. No.: B2812295
CAS No.: 2034616-50-5
M. Wt: 364.8
InChI Key: JNXCMNVETFEZIC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by a 3-chloro-4-fluorophenyl group attached to the carboxamide nitrogen and a tetrahydropyran (oxan-4-yl)methoxy substituent at the 6-position of the pyridine ring.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3/c19-15-9-14(2-3-16(15)20)22-18(23)13-1-4-17(21-10-13)25-11-12-5-7-24-8-6-12/h1-4,9-10,12H,5-8,11H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXCMNVETFEZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a series of reactions involving the condensation of nicotinic acid with appropriate amines.

    Substitution Reactions:

    Etherification: The tetrahydro-2H-pyran-4-ylmethoxy group is introduced via etherification reactions, where the hydroxyl group of tetrahydro-2H-pyran-4-ylmethanol reacts with the nicotinamide core under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2H-pyran-4-ylmethoxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro group (if present) on the nicotinamide core, converting it to an amine.

    Substitution: The aromatic ring can undergo further substitution reactions, such as halogenation or nitration, depending on the desired functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Potential Implications
N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide (Target) C₁₇H₁₆ClFN₂O₃ - 3-Chloro-4-fluorophenyl
- Oxan-4-yl methoxy (ether)
Enhanced solubility due to oxan-4-yl’s oxygen-rich ring; moderate lipophilicity.
5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide C₂₀H₁₂ClF₅N₂O₂ - 2,4-Difluorophenyl
- Trifluoromethyl benzyl
- 6-oxo
High lipophilicity (CF₃ group); potential metabolic stability due to fluorination.
N-(4-chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide C₂₉H₂₁Cl₂N₃O₃S - 4-Chlorophenyl
- Sulfanyl-linked 4-chlorophenyl ketone
- Cyano, 4-methoxyphenyl
Electrophilic cyano group may enhance reactivity; sulfanyl group could enable disulfide bonding.

Key Observations :

Substituent Diversity: The target compound’s oxan-4-yl methoxy group introduces a polar, oxygen-rich tetrahydropyran ring, likely improving aqueous solubility compared to the trifluoromethyl benzyl group in the compound from , which is highly lipophilic and electron-withdrawing . The compound incorporates a sulfanyl (-S-) linker and a cyano (-CN) group, which may confer unique reactivity (e.g., hydrogen bonding or covalent interactions) absent in the target compound .

In contrast, the 2,4-difluorophenyl group in ’s compound may offer distinct halogen-bonding geometries .

Functional Group Impact: The 6-oxo group in ’s compound could stabilize keto-enol tautomerism, affecting molecular conformation and binding kinetics. The target compound lacks this feature, relying instead on the oxan-4-yl group for conformational flexibility . The 4-methoxyphenyl group in ’s compound may enhance membrane permeability due to its moderate lipophilicity, whereas the target’s oxan-4-yl methoxy balances polarity and bulk .

Biological Activity

N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide, also known by its CAS number 2034616-50-5, is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a pyridine core, substituted with a chloro-fluorophenyl group and an oxan-4-yl methoxy group. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Nicotinamide Core : This is achieved through the condensation of nicotinic acid with appropriate amines.
  • Substitution Reactions : The introduction of the chloro and fluorine substituents on the phenyl ring can be performed via electrophilic aromatic substitution.
  • Etherification : The oxan-4-yl methoxy group is introduced through etherification reactions, where tetrahydro-2H-pyran-4-ylmethanol reacts with the nicotinamide core under acidic or basic conditions.

Biological Activity

This compound has been studied for various biological activities, including:

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. A notable study demonstrated its ability to inhibit tumor growth in xenograft models. The compound was shown to induce apoptosis in cancer cells by activating p53 pathways, although its efficacy varied based on dosage and administration route .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, showing promising results in inhibiting growth, which suggests its potential use as an antimicrobial agent.

The mechanism of action for this compound involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It might modulate receptors associated with apoptosis and cell survival pathways.

Further research is necessary to elucidate the exact molecular pathways affected by this compound.

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vivo Studies : In a study involving murine models, the compound demonstrated moderate tumor growth inhibition when administered at 100 mg/kg daily over a two-week period .
  • Cell Line Studies : In vitro assays using various cancer cell lines showed that this compound could significantly reduce cell viability, indicating its potential as an anticancer agent.

Comparative Analysis

Comparative studies with structurally similar compounds reveal insights into the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
N-(3-chloro-4-fluorophenyl)-3-phenyltetrahydro-pyrazolo[4,3-c]pyridineContains a pyrazolo ringAnticancer
N-[3-chloro-4-(3-fluorophenyl)methoxy]phenylSimilar halogenated structureAnti-inflammatory
8-Methoxyquinoline derivativesContains methoxy groupAntimicrobial

This table emphasizes how variations in functional groups can influence biological activity and therapeutic potential.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(3-chloro-4-fluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions : Amide bond formation between the pyridine-3-carboxylic acid derivative and the 3-chloro-4-fluoroaniline moiety under activating agents like EDCI/HOBt.
  • Etherification : Introduction of the oxan-4-yl methoxy group via nucleophilic substitution, requiring anhydrous conditions and a base (e.g., K₂CO₃) .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Key optimization parameters :

ParameterOptimal ConditionImpact on Yield
Temperature60–80°C (amide coupling)Higher yields at controlled exothermicity
SolventDMF or THF (polar aprotic)Solubility of intermediates
Reaction Time12–24 hours (etherification)Ensures complete substitution

Q. How is the structural integrity and purity of the compound validated in academic research?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., chlorofluorophenyl protons at δ 7.2–7.8 ppm, pyridine ring protons at δ 8.1–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% assessed via reverse-phase C18 columns (retention time ~12–15 min) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ matching the theoretical molecular weight (~350–360 g/mol) .

Advanced Research Questions

Q. What crystallographic methods are recommended for resolving the 3D structure of this compound?

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX suite (SHELXT for structure solution, SHELXL for refinement) to determine bond lengths, angles, and torsional conformations .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to analyze molecular packing and intermolecular interactions (e.g., hydrogen bonds between amide groups) .
  • Challenges : Crystallization may require slow evaporation in mixed solvents (e.g., DCM/hexane) due to the compound’s moderate polarity .

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound’s biological activity?

  • Comparative Analog Studies : Synthesize derivatives with modified substituents (e.g., replacing oxan-4-yl with cyclopropoxymethyl) and test inhibitory activity against target enzymes .
  • Computational Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase ATP-binding pockets). Key residues (e.g., Lys123, Glu456) may form hydrogen bonds with the carboxamide group .

Q. Example SAR Table :

DerivativeSubstituent ModificationBiological Activity (IC₅₀)
Parent CompoundNone1.2 µM (kinase X)
Derivative AOxan-4-yl → cyclohexyl3.8 µM (reduced activity)
Derivative BFluorine → methyl0.9 µM (enhanced activity)

Q. What advanced analytical techniques resolve discrepancies in reported biological data for this compound?

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) to resolve conflicting inhibition values .
  • Metabolite Profiling (LC-MS/MS) : Identifies degradation products under physiological conditions (e.g., hydrolysis of the methoxy group) .
  • Kinetic Solubility Assays : Differentiate intrinsic solubility (e.g., 50 µM in PBS) from formulation-enhanced solubility .

Methodological Guidance for Contradictory Data

Q. How should researchers address inconsistencies in reported enzyme inhibition mechanisms?

  • Orthogonal Assays : Validate results using both fluorescence-based (e.g., ATPase activity) and radiometric (³²P-ATP) assays .
  • Control Experiments : Test for off-target effects via kinase panel screening (e.g., 100-kinase panel at 1 µM compound concentration) .

Q. Example Conflict Resolution :

StudyReported MechanismResolution Strategy
Study ACompetitive inhibitionITC to measure ΔH and ΔS of binding
Study BAllosteric modulationHDX-MS to map conformational changes

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